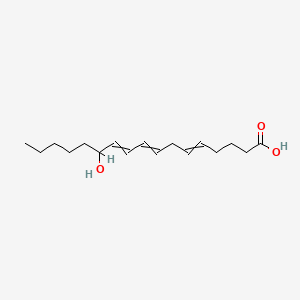

12-Hydroxy-5,8,10-heptadecatrienoic acid

描述

12-Hydroxy-5,8,10-heptadecatrienoic acid (HHT), also designated 12(S)-HHT, is a 17-carbon hydroxy fatty acid derived from arachidonic acid (AA) metabolism. It is primarily synthesized in human platelets via the cyclooxygenase (COX) and thromboxane synthase pathways. During thromboxane A₂ (TXA₂) biosynthesis, prostaglandin H₂ (PGH₂) is converted to TXA₂ by thromboxane synthase, with HHT and malondialdehyde (MDA) generated as by-products . HHT is further metabolized by NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 12-keto-5,8,10-heptadecatrienoic acid (KHT), a bioactive metabolite implicated in platelet function and chemoresistance .

HHT is a non-prostanoic acid derivative but shares enzymatic and signaling pathways with prostaglandins. It exhibits roles in platelet aggregation, inflammation, and cancer chemoresistance, with emerging evidence highlighting its oxidation product (KHT) as a mediator of leukocyte chemotaxis .

属性

分子式 |

C17H28O3 |

|---|---|

分子量 |

280.4 g/mol |

IUPAC 名称 |

12-hydroxyheptadeca-5,8,10-trienoic acid |

InChI |

InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20) |

InChI 键 |

KUKJHGXXZWHSBG-UHFFFAOYSA-N |

规范 SMILES |

CCCCCC(C=CC=CCC=CCCCC(=O)O)O |

产品来源 |

United States |

准备方法

Suzuki-Miyaura Coupling Approach

The most efficient chemical synthesis of 12-HHT involves a Suzuki-Miyaura cross-coupling reaction between two molecular fragments: a C10–C17 iodo alcohol and a C1–C9 vinylborane. This method achieves stereochemical precision, critical for replicating the natural (S)-configuration at the C12 hydroxyl group.

Synthetic Steps :

-

Iodo Alcohol Preparation : The C10–C17 fragment is synthesized from a trimethylsilyl-protected alcohol precursor. Sharpless asymmetric epoxidation introduces the required stereochemistry, followed by epoxide ring-opening with iodide to yield the iodo alcohol.

-

Vinylborane Synthesis : The C1–C9 fragment is prepared as a vinylborane reagent, ensuring compatibility with palladium catalysis.

-

Coupling Reaction : Under palladium(0) catalysis (e.g., Pd(PPh₃)₄), the iodo alcohol and vinylborane undergo cross-coupling in a tetrahydrofuran-water mixture. This step forms the triene backbone with retention of geometry at all double bonds.

Key Data :

Sharpless Asymmetric Epoxidation

The iodo alcohol intermediate’s stereochemistry is controlled using Sharpless asymmetric epoxidation, which selectively forms the (R,R)-epoxide from a trisubstituted allylic alcohol. Titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide are employed as catalytic reagents, achieving >90% ee. Subsequent epoxide opening with sodium iodide in acetic acid yields the (S)-configured iodo alcohol.

Enzymatic Biosynthesis

Cyclooxygenase Pathway

In human platelets, 12-HHT is synthesized endogenously via the cyclooxygenase (COX) pathway. Arachidonic acid (AA) is oxygenated by COX-1 or COX-2 to form prostaglandin G₂ (PGG₂), which is subsequently reduced to prostaglandin H₂ (PGH₂).

Key Enzymes :

-

Thromboxane Synthase : Cleaves PGH₂ into thromboxane A₂ (TXA₂) and 12-HHT as a stoichiometric byproduct.

Reaction Conditions :

Thromboxane Synthase Activity

Thromboxane synthase catalyzes the isomerization of PGH₂ to TXA₂, releasing 12-HHT and malondialdehyde (MDA). The enzyme’s active site coordinates the PGH₂ endoperoxide, facilitating heterolytic cleavage to form TXA₂ and 12-HHT.

Kinetic Parameters :

Biological Yield :

Comparative Analysis of Preparation Methods

Challenges and Innovations

Chemical Synthesis Limitations

化学反应分析

Types of Reactions

12-Hydroxy-5,8,10-heptadecatrienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can be facilitated using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions include various hydroxylated and keto derivatives of hydroxyheptadecatrienoic acid .

科学研究应用

Substrate for Enzymatic Reactions

12-HHT serves as an excellent substrate for NAD+-dependent 15-hydroxyprostaglandin dehydrogenase, indicating its potential metabolic pathways and biological significance. The enzymatic oxidation of 12-HHT leads to the formation of 12-keto-5,8,10-heptadecatrienoic acid, suggesting that its biological effects may be mediated through its metabolites .

Inflammatory Response Modulation

Research indicates that 12-HHT plays a crucial role in modulating inflammatory responses. It has been shown to inhibit the production of interleukin-6 (IL-6) in human keratinocytes when exposed to ultraviolet B (UVB) radiation. This action suggests that 12-HHT may help mitigate skin inflammation and promote cell survival under stress conditions .

Promotion of Keratinocyte Migration

Studies have demonstrated that 12-HHT stimulates human and mouse keratinocyte migration through a mechanism involving the BLT2 receptor. This process is essential for wound healing as it facilitates the movement of cells necessary for tissue repair .

Potential Therapeutic Applications

Given its role in enhancing wound healing, 12-HHT could be explored as a therapeutic agent for chronic wounds, particularly in patients with conditions like diabetes that impair healing processes .

Role in Tumor Biology

Emerging evidence links 12-HHT to various cancer types, including breast, prostate, and pancreatic cancers. The leukotriene B4 receptor 2 (BLT2), which interacts with 12-HHT, is implicated in tumor metastasis and growth regulation .

Inhibition of Tumor Growth

In vitro studies suggest that 12-HHT may inhibit tumor cell proliferation and migration by modulating inflammatory pathways and reducing tumor-promoting cytokines, thus presenting a potential avenue for cancer therapy .

Summary of Research Findings

The following table summarizes key findings regarding the applications of 12-HHT:

作用机制

12-Hydroxy-5,8,10-heptadecatrienoic acid exerts its effects by acting as a ligand for the leukotriene B4 receptor 2 (BLT2). This interaction triggers various cellular responses, including the promotion of epithelial barrier functions and wound healing. The compound is also involved in the regulation of inflammation and immune responses .

相似化合物的比较

Platelet Aggregation

- HHT : Facilitates platelet activation alongside TXA₂. Its metabolite KHT inhibits platelet aggregation by elevating intracellular cAMP .

- 12-HETE : Promotes platelet aggregation via 12-LOX; inhibited by high-density lipoprotein (HDL) .

- TXB₂ : Stable metabolite of TXA₂; directly potentiates platelet activation .

Inflammation and Immune Response

- HHT/KHT: KHT induces chemotaxis in human polymorphonuclear leukocytes (PMNs) at nanomolar concentrations .

- 12-HETE : Drives inflammatory responses in atherosclerosis; upregulated in epidermal cells via platelet-type 12-LOX .

- PGE₂ : Pro-inflammatory prostaglandin; metabolized by 15-PGDH to 15-keto-PGE₂ .

Cancer Chemoresistance

- HHT/KHT : KHT (oxidized HHT) and 16:4(n-3) fatty acid are secreted by mesenchymal stem cells (MSCs) to confer resistance to cisplatin and other chemotherapeutics .

- 12-HETE : Promotes tumor angiogenesis and metastasis in breast and bladder cancers .

Enzyme Interactions and Inhibitors

- HHT Synthesis: Inhibited by spiroflavonoids (e.g., sanggenon C) via COX-1/2 suppression .

- 12-HETE Synthesis: Selectively inhibited by acetylenic acids (e.g., 4,7,10,13-icosatetraynoic acid) and HDL .

- Shared Pathways: Daphnodorin C inhibits both HHT (IC₅₀ 26.6%) and 12-HETE (IC₅₀ 34.1%) at 100 µM .

Research Findings and Clinical Implications

Key Studies

HHT as a 15-PGDH Substrate: HHT exhibits a Kcat/Km value comparable to PGE₂ for 15-PGDH, despite lacking a prostanoic acid backbone. This suggests evolutionary conservation in oxidation mechanisms .

KHT in Chemoresistance: KHT (≥0.01 µM) induces resistance to platinum-based drugs by activating survival pathways in colon carcinoma cells .

HHT in Anaphylaxis :

- Released alongside TXB₂ and PGE₂ during guinea pig lung anaphylaxis, implicating it in acute inflammatory responses .

Unresolved Questions

常见问题

Q. How does 12-HHT influence cross-talk between COX and lipoxygenase pathways?

- 12-HHT production inversely correlates with 12-HETE (12-lipoxygenase product) in platelets. Inhibition of thromboxane synthase shifts arachidonic acid flux toward lipoxygenase-derived metabolites .

- Experimental design: Use pathway-specific inhibitors (e.g., baicalein for 12-lipoxygenase) in combination with 12-HHT quantification to map metabolic rerouting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。